Phenanthro[2,3-c]furan-8,10-dione
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Overview
Description
2,3-Phenanthrenedicarboxylic anhydride is an organic compound with the molecular formula C16H8O3 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains two carboxylic anhydride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Phenanthrenedicarboxylic anhydride can be synthesized through several methods. One common approach involves the reaction of phenanthrene with maleic anhydride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions with an appropriate solvent like dichloromethane. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of 2,3-Phenanthrenedicarboxylic anhydride often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Phenanthrenedicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride groups to alcohols or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the anhydride groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the anhydride groups under mild conditions.
Major Products Formed
Oxidation: Produces 2,3-phenanthrenedicarboxylic acid.
Reduction: Yields 2,3-phenanthrenediol or other reduced derivatives.
Substitution: Forms various substituted phenanthrene derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Phenanthrenedicarboxylic anhydride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Phenanthrenedicarboxylic anhydride involves its reactivity with nucleophiles. The anhydride groups are highly electrophilic and can react with nucleophilic species such as amines, alcohols, and thiols. This reactivity allows the compound to form various derivatives and interact with biological molecules, potentially affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Naphthalenedicarboxylic anhydride
- 1,2-Phthalic anhydride
- 2,3-Pyrazinedicarboxylic anhydride
Uniqueness
2,3-Phenanthrenedicarboxylic anhydride is unique due to its phenanthrene backbone, which imparts distinct chemical properties compared to other anhydrides. Its structure allows for specific interactions and reactivity patterns that are not observed in simpler anhydrides like phthalic anhydride .
Properties
CAS No. |
5665-50-9 |
---|---|
Molecular Formula |
C16H8O3 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
naphtho[1,2-f][2]benzofuran-8,10-dione |
InChI |
InChI=1S/C16H8O3/c17-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)16(18)19-15/h1-8H |
InChI Key |
DOUQHYUWLTYTIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(=O)OC4=O |
Origin of Product |
United States |
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